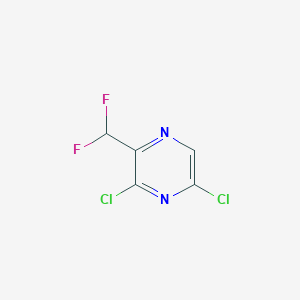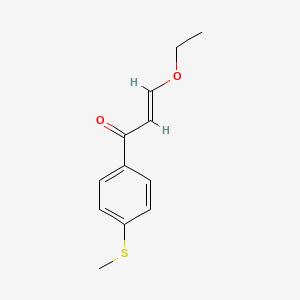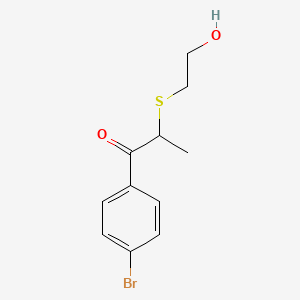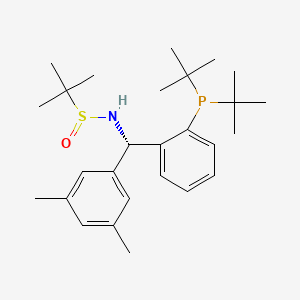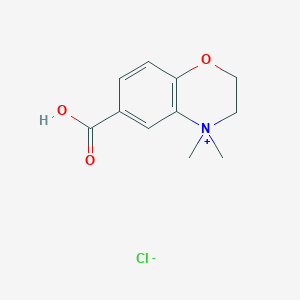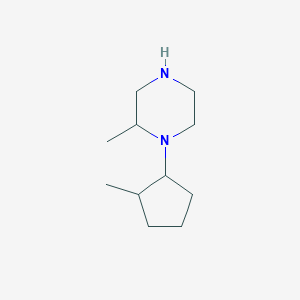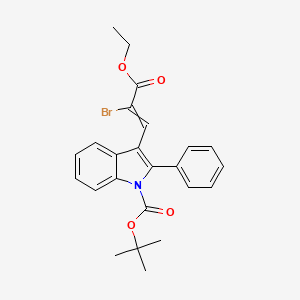
3-(2-Bromo-2-ethoxycarbonyl-vinyl)-2-phenyl-indole-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-2-ethoxycarbonyl-vinyl)-2-phenyl-indole-1-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure that includes a brominated ethoxycarbonyl-vinyl group, a phenyl group, and an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-ethoxycarbonyl-vinyl)-2-phenyl-indole-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the bromination of an ethoxycarbonyl-vinyl precursor, followed by the introduction of the indole and phenyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-2-ethoxycarbonyl-vinyl)-2-phenyl-indole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as
Propiedades
Fórmula molecular |
C24H24BrNO4 |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-bromo-3-ethoxy-3-oxoprop-1-enyl)-2-phenylindole-1-carboxylate |
InChI |
InChI=1S/C24H24BrNO4/c1-5-29-22(27)19(25)15-18-17-13-9-10-14-20(17)26(23(28)30-24(2,3)4)21(18)16-11-7-6-8-12-16/h6-15H,5H2,1-4H3 |
Clave InChI |
XLTKHHKDDXXUSK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


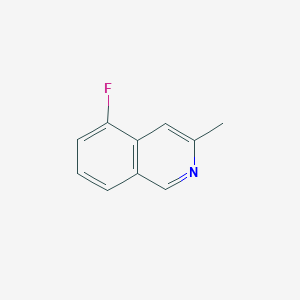

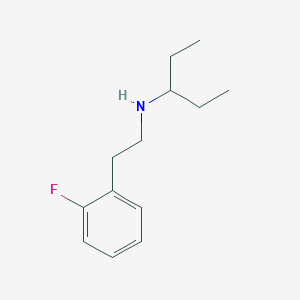
![Tert-butyl 6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B13647408.png)



